5-O-Primeverosylapigenin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

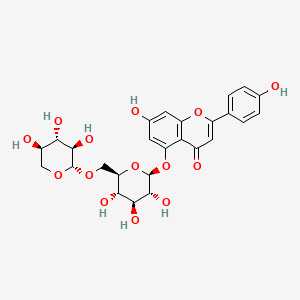

Molecular Formula |

C26H28O14 |

|---|---|

Molecular Weight |

564.5 g/mol |

IUPAC Name |

7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C26H28O14/c27-11-3-1-10(2-4-11)15-7-13(29)19-16(38-15)5-12(28)6-17(19)39-26-24(35)22(33)21(32)18(40-26)9-37-25-23(34)20(31)14(30)8-36-25/h1-7,14,18,20-28,30-35H,8-9H2/t14-,18-,20+,21-,22+,23-,24-,25+,26-/m1/s1 |

InChI Key |

JVOGBCHIMQGHFI-VVLSUMKGSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)O)O)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on 5-O-Primeverosylapigenin: Natural Sources and Distribution

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-O-Primeverosylapigenin, a flavonoid glycoside, has been identified in select plant species, distinguishing it from its more commonly studied aglycone, apigenin (B1666066). This technical guide provides a comprehensive overview of the known natural sources, distribution, and quantitative data of this compound. It further details established experimental protocols for the isolation, purification, and characterization of this compound from plant matrices, with a focus on chromatographic and spectroscopic techniques. This document aims to serve as a foundational resource for researchers and professionals in drug development and natural product chemistry by consolidating the current, albeit limited, scientific knowledge and providing practical methodologies for further investigation.

Introduction

Apigenin, a widely distributed flavone, is known for its various biological activities. It frequently occurs in nature as glycosidic conjugates, where one or more sugar moieties are attached to the aglycone backbone. These glycosides often exhibit altered solubility, stability, and bioavailability compared to apigenin itself. One such derivative is this compound, where a primeverose sugar unit (a disaccharide composed of xylose and glucose) is attached at the 5-position of the apigenin structure. While the natural occurrence of many apigenin glycosides is well-documented, the distribution of this compound appears to be more restricted, making its identification and characterization a subject of specialized phytochemical research. This guide synthesizes the available data on its natural sources and provides detailed experimental frameworks to facilitate its study.

Natural Sources and Distribution

To date, the presence of this compound has been confirmed in a limited number of plant species. The primary documented source is the flower buds of Daphne genkwa Sieb. et Zucc. (Thymelaeaceae), a plant used in traditional Chinese medicine.[1][2] Phytochemical investigations of this plant have led to the isolation and identification of a variety of flavonoids, including this compound.

Another reported, though less detailed, source is Glyphaea brevis , where a related compound, genkwanin (B190353) 5-O-primeveroside, was identified. While this is not the apigenin glycoside of focus, it points to the potential for primeveroside conjugates to exist in this genus. Further investigation into the flavonoid profile of Glyphaea brevis is warranted to confirm the presence of this compound.

The distribution of this specific glycoside appears to be taxonomically limited, suggesting specific biosynthetic pathways that are not universally present in the plant kingdom.

Quantitative Data

Quantitative analysis of this compound in its natural sources is not extensively reported in the literature. However, data for a closely related compound, genkwanin 5-O-β-D-primeveroside (a methylated form of apigenin primeveroside), in the flower buds of Daphne genkwa can provide a valuable reference point. A study utilizing high-performance liquid chromatography (HPLC) determined the content of genkwanin 5-O-β-D-primeveroside to be in the range of 0.13% to 0.40% in sixteen different crude drug samples of Daphnis Genkwae Flos.[3] This suggests that primeveroside derivatives can constitute a significant portion of the flavonoid content in this plant material.

Table 1: Quantitative Data for Genkwanin 5-O-β-D-primeveroside in Daphne genkwa

| Compound | Plant Source | Plant Part | Concentration Range (%) | Analytical Method |

| Genkwanin 5-O-β-D-primeveroside | Daphne genkwa | Flower buds | 0.13 - 0.40 | HPLC |

Note: This data is for a related compound and should be used as an estimate for the potential concentration of this compound in the same plant.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, purification, and characterization of this compound and related flavonoids from plant sources, primarily based on studies of Daphne genkwa.

Extraction of Flavonoids

A general workflow for the extraction of flavonoids from Daphne genkwa is presented below. Optimized conditions often involve the use of organic solvents to efficiently extract these semi-polar compounds.

Diagram 1: General Workflow for Flavonoid Extraction

Caption: General workflow for the extraction of flavonoids from plant material.

Detailed Protocol:

-

Sample Preparation: Air-dry the plant material (e.g., flower buds of Daphne genkwa) and grind it into a fine powder.

-

Extraction: Macerate or reflux the powdered plant material with a suitable solvent. Methanol or ethanol (B145695) are commonly used.[4] An optimized ultrasound-assisted extraction method for total flavonoids from Daphne genkwa utilized 70% ethanol.[5][6]

-

Filtration: Filter the extract to remove solid plant debris.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.

Isolation and Purification

The isolation and purification of individual flavonoids from the crude extract typically involve a combination of chromatographic techniques.

Diagram 2: Isolation and Purification Workflow

References

- 1. Journal of Food and Drug Analysis (JFDA) - Articles & Issues - Food and Drug Administration, Department of Health [fda.gov.tw]

- 2. researchgate.net [researchgate.net]

- 3. jfda-online.com [jfda-online.com]

- 4. Anti-oxidative Activities of 3'-Hydroxygenkwanin from the Flower Buds of Daphne genkwa in Caenorhabditis elegans -Natural Product Sciences | Korea Science [koreascience.kr]

- 5. Ultrasound-assisted extraction, optimization, and purification of total flavonoids from Daphne genkwa and analysis of their antioxidant, anti-inflammatory, and analgesic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Biosynthesis of 5-O-Primeverosylapigenin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-O-Primeverosylapigenin, a flavonoid glycoside, holds significant potential in pharmaceutical and nutraceutical applications due to the biological activities associated with its aglycone, apigenin (B1666066). Understanding its biosynthesis in plants is crucial for metabolic engineering and synthetic biology approaches aimed at its large-scale production. This technical guide provides a comprehensive overview of the current knowledge and hypothesized pathways for this compound biosynthesis. It details the enzymatic steps, presents available quantitative data, outlines key experimental protocols for enzyme characterization, and visualizes the biosynthetic pathway and experimental workflows.

Introduction

Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities. Apigenin (4′,5,7-trihydroxyflavone), a prominent flavone (B191248), is known for its antioxidant, anti-inflammatory, and anticancer properties. In plants, flavonoids are often glycosylated, a process that enhances their solubility, stability, and bioavailability.[1][2] this compound is an O-diglycoside of apigenin, where a primeverose sugar moiety (a disaccharide of xylose and glucose) is attached to the hydroxyl group at the C-5 position of the apigenin backbone. While the general flavonoid biosynthetic pathway is well-established, the specific enzymatic steps leading to this compound are not fully elucidated. This guide synthesizes the available evidence to propose a putative biosynthetic pathway and provides the technical details necessary for its investigation.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be a two-step glycosylation process starting from the aglycone apigenin. This process is catalyzed by two distinct UDP-dependent glycosyltransferases (UGTs).

Step 1: Glucosylation of Apigenin at the 5-O Position

The initial step involves the transfer of a glucose moiety from UDP-glucose to the 5-hydroxyl group of apigenin, forming apigenin-5-O-glucoside. This reaction is catalyzed by a flavone 5-O-glucosyltransferase.

Step 2: Xylosylation of Apigenin-5-O-glucoside

The second step is the transfer of a xylose moiety from UDP-xylose to the glucose of apigenin-5-O-glucoside, forming this compound. This reaction is catalyzed by a flavonoid 5-O-glucoside xylosyltransferase.

Key Enzymes and Quantitative Data

Flavone 5-O-glucosyltransferase (Step 1)

A key enzyme identified to catalyze the first step is OsUGT707A2 from rice (Oryza sativa). This enzyme has been characterized as a flavone 5-O-glucosyltransferase.[1] While detailed kinetic parameters for its activity on apigenin are not fully published, studies indicate its significant role in the production of apigenin 5-O-glucoside in vivo.[3]

| Enzyme | Source | Substrate | Product | Km | kcat | kcat/Km | Reference |

| OsUGT707A2 | Oryza sativa | Apigenin | Apigenin-5-O-glucoside | Data not specified | Data not specified | Data not specified | [1][3] |

Note: The original study mentions that two allelic variants of OsUGT707A2 exhibited similar kinetic parameters, but the specific values were not provided in the accessible text.[3]

Flavonoid 5-O-glucoside xylosyltransferase (Step 2) (Putative)

To date, a specific enzyme that catalyzes the xylosylation of apigenin-5-O-glucoside has not been identified and characterized. However, the existence of other flavonoid diglycoside pathways suggests that a UDP-xylosyltransferase is responsible for this step. Plant UGTs can utilize various sugar donors, including UDP-xylose.[4] The identification and characterization of this putative enzyme would involve screening candidate UGTs for their ability to use apigenin-5-O-glucoside as a substrate and UDP-xylose as the sugar donor.

Experimental Protocols

The following protocols provide a general framework for the identification, expression, and characterization of the glycosyltransferases involved in this compound biosynthesis.

Heterologous Expression and Purification of Recombinant UGTs

This protocol describes the expression of a candidate UGT gene in Escherichia coli and subsequent purification of the recombinant protein.

Methodology:

-

Cloning: The full-length coding sequence of the candidate UGT gene is cloned into an E. coli expression vector, such as pET28a(+), which often includes an N-terminal His-tag for purification.[5]

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain, like BL21 (DE3).

-

Culture and Induction: Transformed cells are grown in LB medium to an OD600 of 0.6-0.8. Protein expression is then induced by adding IPTG (isopropyl-β-D-1-thiogalactopyranoside) to a final concentration of 0.5 mM and incubating overnight at a lower temperature (e.g., 16°C).[6]

-

Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication. The soluble protein fraction is then purified using nickel-affinity chromatography.[5]

-

Purity Verification: The purity of the recombinant protein is assessed by SDS-PAGE.[7]

In Vitro Enzyme Assay for Glycosyltransferase Activity

This protocol is used to determine the activity and substrate specificity of the purified recombinant UGT.

Methodology for 5-O-glucosyltransferase:

-

Reaction Mixture: A standard reaction mixture (50 µL) contains 100 mM Tris-HCl (pH 7.5), 2.5 mM UDP-glucose, 0.2 mM apigenin (dissolved in DMSO), and 20 µg of the purified recombinant UGT.[8]

-

Incubation: The reaction is incubated at 30°C for a specified time (e.g., 30 minutes).

-

Termination: The reaction is stopped by adding an equal volume of methanol.

-

Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) to detect the formation of apigenin-5-O-glucoside.[9][10][11]

Methodology for 5-O-glucoside xylosyltransferase:

-

Reaction Mixture: A similar reaction mixture is prepared, but with apigenin-5-O-glucoside as the acceptor substrate and UDP-xylose as the sugar donor.[12][13]

-

Incubation and Termination: The incubation and termination steps are the same as above.

-

Analysis: HPLC analysis is used to detect the formation of this compound.

Kinetic Analysis

To determine the kinetic parameters (Km and kcat), enzyme assays are performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The data are then fitted to the Michaelis-Menten equation.

Conclusion and Future Directions

The biosynthesis of this compound in plants is a multi-step process involving at least two specific glycosyltransferases. While the first step, the 5-O-glucosylation of apigenin, has been linked to the enzyme OsUGT707A2 in rice, the subsequent xylosylation step remains to be elucidated. The protocols and information provided in this guide offer a solid foundation for researchers to identify and characterize the missing enzymatic link in this pathway. Future research should focus on:

-

Identification of the flavonoid 5-O-glucoside xylosyltransferase: Screening of candidate UGTs from plants known to produce apigenin glycosides.

-

Detailed kinetic characterization: Determining the Km and kcat values for both the 5-O-glucosyltransferase and the yet-to-be-identified xylosyltransferase with their respective substrates.

-

In vivo functional analysis: Using techniques such as gene silencing or overexpression in model plants to confirm the role of the identified enzymes in the biosynthesis of this compound.

A complete understanding of this biosynthetic pathway will pave the way for the biotechnological production of this compound, enabling its further investigation for pharmaceutical and nutraceutical applications.

References

- 1. longdom.org [longdom.org]

- 2. Biosynthesis of flavonoids | PPTX [slideshare.net]

- 3. Differentially evolved glucosyltransferases determine natural variation of rice flavone accumulation and UV-tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and functional characterization of novel plant UDP-glycosyltransferase ( Lb UGT72B10) for the bioremediation of 3,4-dichloroaniline - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00220A [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]

- 9. Identification of flavonoids and their glycosides by high-performance liquid chromatography with electrospray ionization mass spectrometry and with diode array ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Assay of glucoside α1,3-xylosyltransferase 1/2 (GXYLT1/2) and xyloside α1,3-xylosyltransferase 1 (XXYLT1) xylosyltransferase activity - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Enzyme assay of xylosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Isolation and Discovery of 5-O-Primeverosylapigenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isolation, discovery, and preliminary biological characterization of 5-O-Primeverosylapigenin, a flavonoid glycoside. The primary natural source for this compound has been identified as the flower buds of Daphne genkwa. This document outlines detailed experimental protocols for the extraction, purification, and structural elucidation of this compound. Quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, logical workflows and potential signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the experimental processes and the compound's potential biological context. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities. Apigenin (B1666066), a well-studied flavone, and its glycosidic derivatives are of particular interest due to their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. This compound is an apigenin derivative where a primeverose sugar moiety is attached at the 5-hydroxyl position. While the aglycone apigenin is widespread, the occurrence of its primeveroside at the 5-position is less common, making its isolation and characterization a subject of scientific interest. The discovery of this compound in Daphne genkwa, a plant used in traditional medicine, underscores the importance of exploring natural sources for novel bioactive molecules.[1][2][3]

Chemical Properties of this compound

This compound is a complex glycoside with the chemical formula C26H28O14. Its structure consists of the apigenin backbone linked to a primeverose disaccharide (composed of glucose and xylose) at the C5 position.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source |

| Molecular Formula | C26H28O14 | [4] |

| Exact Mass | 564.1480 | Calculated |

| [M-H]⁻ ion (m/z) | 563.1403 | [4] |

| Major MS/MS Fragments (from [M-H]⁻) | 311.0552, 269.0483, 117.0342 | [4] |

| CAS Number | 2382681-38-9 | N/A |

Isolation and Purification of this compound from Daphne genkwa

The isolation of this compound has been reported as part of a broader phytochemical analysis of the flower buds of Daphne genkwa.[1][2][5] The following protocol is a synthesized methodology based on established techniques for the separation of flavonoids from this plant source.[2][6]

Extraction

-

Plant Material Preparation : Dried flower buds of Daphne genkwa are powdered to a uniform consistency (20-40 mesh).[2]

-

Solvent Extraction : The powdered plant material is subjected to ultrasound-assisted extraction with 70% ethanol (B145695) at a liquid-to-solid ratio of 30 mL/g. The extraction is carried out at 60°C for 30 minutes with an ultrasonic power of 225 W. This process is repeated three times to ensure exhaustive extraction.[3][6]

-

Concentration : The collected ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

Purification

The purification of this compound from the crude extract is a multi-step process involving preliminary fractionation followed by chromatographic separation.

-

Column Preparation : An AB-8 macroporous resin column is packed and equilibrated with deionized water.[6]

-

Sample Loading : The crude extract is dissolved in an appropriate solvent and loaded onto the column.

-

Washing : The column is washed with deionized water to remove sugars and other highly polar impurities.

-

Elution : The flavonoid-rich fraction is eluted with 60% ethanol.[6] The eluate is collected and concentrated.

The final purification of this compound is achieved by preparative HPLC. While specific parameters for this compound are not detailed in the available literature, a general method for flavonoid separation from Daphne genkwa can be adapted.[5][7]

Table 2: Suggested Preparative HPLC Parameters for the Isolation of this compound

| Parameter | Suggested Value |

| Column | C18 reverse-phase (e.g., 250 x 20 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient Elution | A step-wise or linear gradient from a low to high concentration of Mobile Phase B |

| Flow Rate | 10-20 mL/min |

| Detection | UV at 280 nm and 340 nm |

| Fraction Collection | Based on retention time corresponding to the peak of interest |

Diagram 1: Experimental Workflow for Isolation and Purification

References

- 1. PREPARATIVE ISOLATION AND PURIFICATION OF FOUR FLAVONOIDS FROM DAPHNE GENKWA SIEB. ET ZUCC. BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PREPARATIVE ISOLATION AND PURIFICATION OF FOUR FLAVONOIDS FROM DAPHNE GENKWA SIEB. ET ZUCC. BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Daphne genkwa and Its Vinegar-Processed Products by Ultraperformance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ultrasound-assisted extraction, optimization, and purification of total flavonoids from Daphne genkwa and analysis of their antioxidant, anti-inflammatory, and analgesic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive evaluation on anti-inflammatory and anti-angiogenic activities in vitro of fourteen flavonoids from Daphne Genkwa based on the combination of efficacy coefficient method and principal component analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-O-Primeverosylapigenin: Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Primeverosylapigenin is a flavonoid glycoside, a class of natural products known for their diverse biological activities. As a derivative of apigenin (B1666066), a well-studied flavone (B191248), it is anticipated to possess significant therapeutic potential. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, supplemented with data from the closely related compound apigenin 5-O-glucoside due to the limited availability of specific data for the title compound. Additionally, this guide outlines general experimental protocols for the isolation, purification, and characterization of such compounds and explores the signaling pathways modulated by apigenin and its glycosides.

Physicochemical Properties

The following tables summarize the available quantitative data for this compound and the related compound, apigenin 5-O-glucoside.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₈O₁₄ | [1] |

| Molecular Weight | 564.49 g/mol | [1] |

| CAS Number | 2382681-38-9 | [1] |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Table 2: Physical and Chemical Properties of Apigenin 5-O-glucoside (a related compound)

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₀O₁₀ | [2] |

| Molecular Weight | 432.38 g/mol | [3] |

| Melting Point | 226 °C | [1] |

| Boiling Point | 814.2 °C | [1] |

| Solubility | Slightly soluble in water. | [4][5] |

Spectroscopic Data (Expected)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the apigenin backbone and the protons of the primeverose sugar moiety. Aromatic protons will appear in the downfield region (typically δ 6.0-8.0 ppm). The anomeric protons of the sugar units will be observed in the region of δ 4.5-5.5 ppm. Other sugar protons will resonate between δ 3.0 and 4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 26 carbons. The carbonyl carbon (C-4) of the flavone structure is expected to be the most downfield signal (around δ 180 ppm). Aromatic carbons will resonate in the range of δ 90-165 ppm. The signals for the sugar carbons will be found in the upfield region, typically between δ 60 and 105 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups on the aglycone and sugar moieties.

-

C-H stretching: Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the sugar will appear just below 3000 cm⁻¹.

-

C=O stretching: A strong absorption band around 1650 cm⁻¹ corresponding to the carbonyl group of the flavone ring.

-

C=C stretching: Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

-

C-O stretching: Multiple bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to the C-O bonds of the ethers, alcohols, and glycosidic linkage.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a common technique for the analysis of flavonoid glycosides. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 565.15 would be expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 563.14 would be observed. Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns, including the loss of the primeverose sugar moiety (loss of 294 Da) to yield the apigenin aglycone fragment at m/z 271 (in positive mode) or 269 (in negative mode). Further fragmentation of the sugar unit and the aglycone would provide additional structural information.

Experimental Protocols

The following are generalized protocols for the isolation, purification, and characterization of flavonoid glycosides like this compound from plant material.

Isolation from Plant Material

-

Extraction:

-

Air-dry and powder the plant material.

-

Extract the powdered material with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature with agitation for 24-48 hours.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Flavonoid glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).

-

Purification by Column Chromatography

-

Open Column Chromatography:

-

Pack a glass column with a suitable stationary phase, such as silica (B1680970) gel or Sephadex LH-20.

-

Load the concentrated polar fraction onto the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., chloroform or ethyl acetate) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol).

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing the target compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the enriched fractions using preparative reversed-phase HPLC (RP-HPLC).

-

A C18 column is typically used with a mobile phase gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and acetonitrile (B52724) or methanol.

-

Monitor the elution profile with a UV detector at a wavelength where flavonoids absorb (typically around 254 nm and 340 nm).

-

Collect the peak corresponding to this compound.

-

Structural Characterization

-

NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) and acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra to elucidate the complete structure and assign all proton and carbon signals.

-

Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular formula. Perform MS/MS analysis to confirm the fragmentation pattern and the identity of the aglycone and sugar moieties.

-

UV-Vis Spectroscopy: Record the UV-Vis spectrum in methanol to observe the characteristic absorption maxima of the flavone chromophore.

Biological Activities and Signaling Pathways

While specific studies on this compound are limited, the biological activities of apigenin and its other glycosides are well-documented, providing insights into its potential therapeutic effects.

Anti-inflammatory Activity

Apigenin and its glycosides are known to possess potent anti-inflammatory properties. They can modulate key inflammatory signaling pathways, including:

-

MAPK Pathway: Apigenin glycosides have been shown to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, which are crucial for the production of pro-inflammatory mediators.[2]

-

NF-κB Pathway: These compounds can suppress the activation of the nuclear factor-kappa B (NF-κB) pathway by preventing the degradation of its inhibitor, IκB. This leads to a reduction in the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).[2]

Anticancer Activity

Apigenin exhibits significant anticancer effects, and its glycosides are also being investigated for their potential in cancer therapy. The proposed mechanisms of action involve the modulation of several signaling pathways:

-

PI3K/Akt/mTOR Pathway: Apigenin can inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, which is often hyperactivated in cancer and plays a critical role in cell proliferation, survival, and angiogenesis.[6]

-

Apoptosis Induction: Apigenin and its derivatives can induce apoptosis (programmed cell death) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Cell Cycle Arrest: These compounds can arrest the cell cycle at various phases, thereby inhibiting the proliferation of cancer cells.

Conclusion

This compound is a promising flavonoid glycoside with potential therapeutic applications stemming from its likely anti-inflammatory and anticancer properties. While specific experimental data for this compound remains scarce, the information available for the closely related apigenin and its other glycosides provides a strong foundation for future research. This guide offers a comprehensive summary of the current knowledge and provides general methodologies to aid researchers in the isolation, characterization, and biological evaluation of this compound and similar natural products. Further investigation is warranted to fully elucidate the specific physicochemical properties and pharmacological profile of this compound.

References

- 1. Apigenin 5-o-beta-D-glucopyranoside | 28757-27-9 | DBA75727 [biosynth.com]

- 2. plantaedb.com [plantaedb.com]

- 3. Apigenin 5-O-glucoside - CD BioGlyco [bioglyco.com]

- 4. Showing Compound Apigenin 5-glucoside (FDB021657) - FooDB [foodb.ca]

- 5. Human Metabolome Database: Showing metabocard for Apigenin 5-glucoside (HMDB0303779) [hmdb.ca]

- 6. A comprehensive view on the apigenin impact on colorectal cancer: Focusing on cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Potential pharmacological effects of "5-O-Primeverosylapigenin"

An In-depth Technical Guide on the Potential Pharmacological Effects of 5-O-Primeverosylapigenin

Executive Summary

This compound is a flavonoid glycoside, a class of compounds widely recognized for their diverse biological activities. Direct research on this compound is limited; however, its pharmacological profile can be largely inferred from its aglycone, apigenin (B1666066). Apigenin is a well-studied flavone (B191248) with potent anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] This guide synthesizes the current understanding of apigenin's pharmacological effects as a predictive framework for the potential activities of this compound. It details the molecular mechanisms, summarizes quantitative data from key studies, and provides an overview of relevant experimental protocols. The glycosidic primeverose moiety is expected to influence the bioavailability and metabolic fate of the parent compound, which are critical considerations for drug development.

Introduction to this compound and Apigenin

This compound belongs to the flavonoid family, specifically a flavone glycoside. It consists of the aglycone apigenin (4′,5,7-trihydroxyflavone) linked to a primeverose sugar molecule at the 5-hydroxyl position. Flavonoids are abundant in various plants, including fruits and vegetables, and are known for their health-promoting benefits.[1][4] Apigenin, the core structure of this compound, has been extensively studied and exhibits a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[2][5] The pharmacological properties of this compound are presumed to be largely dependent on its in vivo hydrolysis to apigenin.

Potential Pharmacological Effects

The primary pharmacological activities attributed to this compound are based on the known effects of apigenin.

Anti-inflammatory Activity

Apigenin has demonstrated significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[1][3] It has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6] Furthermore, apigenin can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[1][6] This is achieved through the modulation of intracellular signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][4][7]

Table 1: In Vitro Anti-inflammatory Effects of Apigenin

| Cell Line | Stimulant | Apigenin Concentration | Effect | Reference |

| RAW 264.7 Murine Macrophages | Lipopolysaccharide (LPS) | 30 μM | Significantly decreased IL-10 and TNF-α expression and secretion. | [6] |

| RAW 264.7 Murine Macrophages | Lipopolysaccharide (LPS) | Not Specified | Suppressed nuclear translocation of NF-κB. | [6] |

| Human Periodontal Ligament Cells | Nicotine and LPS | Not Specified | Significantly inhibited the release of NO, prostaglandin (B15479496) E2, IL-1β, IL-6, and IL-12, and TNF-α. | [8] |

Antioxidant Activity

Apigenin is a potent antioxidant that can scavenge free radicals and chelate redox-active metals.[9] Its antioxidant mechanism involves inhibiting oxidant enzymes, modulating redox signaling pathways like NF-κB and Nrf2, and reinforcing enzymatic and non-enzymatic antioxidant defenses.[9]

Table 2: Antioxidant Activity of Apigenin and Related Compounds

| Assay | Compound/Extract | IC50 Value | Reference |

| DPPH Radical Scavenging | Agriophyllum pungens Ethyl Acetate Extract | > 0.575 mg/mL | [10] |

| ABTS Radical Scavenging | Acteoside | Not Specified (82.84% scavenging at 25 µg/mL) | [11] |

| DPPH Radical Scavenging | Acteoside | 0.09 µg/mL | [11] |

| DPPH Radical Scavenging | Hypericum perforatum Extract | 10.45 ± 0.61 μg/mL | [12] |

| ABTS Radical Scavenging | Hypericum perforatum Extract | Not Specified | [12] |

Anticancer Activity

Apigenin has been shown to suppress various types of cancer through multiple mechanisms, including the induction of apoptosis and cell-cycle arrest, suppression of cell migration and invasion, and inhibition of angiogenesis.[1][2] It modulates several signaling pathways involved in cancer progression, such as the PI3K/Akt, MAPK, and STAT3 pathways.[4]

Table 3: Anticancer Effects of Apigenin and Related Compounds

| Cell Line | Compound | IC50/EC50 Value | Effect | Reference |

| Ovarian Cancer Cells (A2780, OVCAR-3, SKOV-3) | Apigenin | Not Specified | Selectively decreased cell viability. | [13] |

| iCP Cell Lines | Piplartine | 15 μM (IC50) | Inhibited cell lines. | [14] |

| HeLa Cells | Piplartine | 2.7 ± 0.1 μM (EC50) | Inhibited cell lines. | [14] |

| RAW 264.7 Murine Macrophages | 8-prenylapigenin | >30 µM | Low cytotoxicity. | [8] |

Mechanisms of Action: Signaling Pathways

Apigenin exerts its pharmacological effects by modulating several key signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Apigenin has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκB, thereby blocking the nuclear translocation of NF-κB subunits.[4][6] This leads to the downregulation of pro-inflammatory genes.

Caption: Apigenin's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Apigenin can modulate the MAPK pathway, including ERK, JNK, and p38 signaling, which contributes to its anti-inflammatory and anticancer effects.[4][7]

Caption: Modulation of the MAPK signaling pathway by apigenin.

Experimental Protocols

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

-

Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: Cells are pre-treated with various concentrations of this compound (or apigenin) for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.

-

Cytokines (TNF-α, IL-6, IL-1β): Levels of cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Gene Expression: Total RNA is extracted, and the mRNA levels of iNOS, COX-2, and cytokines are determined by quantitative real-time PCR (qRT-PCR).

-

-

Western Blot Analysis: Protein expression of key signaling molecules (e.g., p-p65, p-IκBα, p-MAPKs) is analyzed by Western blotting to elucidate the mechanism of action.[15]

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Antioxidant Capacity Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

A methanol (B129727) solution of the test compound at various concentrations is added to a methanolic solution of DPPH.[10]

-

The mixture is shaken and allowed to stand at room temperature in the dark for 30 minutes.[10]

-

The absorbance is measured at 517 nm using a spectrophotometer.[10]

-

The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) is determined.[10]

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

In Vitro Anticancer Assay (MTT Assay)

-

Cell Culture: Cancer cell lines (e.g., A2780, OVCAR-3, SKOV-3 for ovarian cancer) are seeded in 96-well plates and allowed to adhere overnight.[13]

-

Treatment: Cells are treated with various concentrations of this compound (or apigenin) for 24-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is determined.

Conclusion and Future Perspectives

While direct evidence for the pharmacological effects of this compound is scarce, the extensive research on its aglycone, apigenin, provides a strong foundation for its potential therapeutic applications. The data strongly suggest that this compound is likely to possess significant anti-inflammatory, antioxidant, and anticancer properties. However, the primeverose moiety will critically influence its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. Future research should focus on the direct evaluation of this compound in various in vitro and in vivo models to confirm these predicted activities and to understand the specific role of the glycoside in its overall pharmacological effect. Such studies are essential for the potential development of this compound as a novel therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. The Therapeutic Potential of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential Role of Flavonoids in Treating Chronic Inflammatory Diseases with a Special Focus on the Anti-Inflammatory Activity of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Functionality of apigenin as a potent antioxidant with emphasis on bioavailability, metabolism, action mechanism and in vitro and in vivo studies: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of the Antioxidant Capacity and Phenolic Content of Agriophyllum pungens Seed Extracts from Mongolia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Flavonoids showed anticancer effects on the ovarian cancer cells: Involvement of reactive oxygen species, apoptosis, cell cycle and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Anti-inflammatory activities and potential mechanisms of phenolic acids isolated from Salvia miltiorrhiza f. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Screening of 5-O-Primeverosylapigenin Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-O-Primeverosylapigenin, a glycosidic derivative of the flavone (B191248) apigenin (B1666066), presents a compelling candidate for preliminary bioactivity screening. While direct experimental data on this specific compound is limited, the well-documented therapeutic properties of its aglycone, apigenin, provide a strong rationale for investigating its potential as an anti-inflammatory, antioxidant, and anticancer agent. This guide outlines a proposed workflow for the initial biological evaluation of this compound, detailing relevant in vitro assays and the signaling pathways likely to be modulated. The provided experimental protocols and data presentation frameworks are designed to facilitate a structured and comprehensive preliminary screening process.

Introduction

Apigenin, a widely studied flavonoid, is known for its pleiotropic biological effects, including potent anti-inflammatory, antioxidant, and anticancer activities.[1] In nature, apigenin often exists in glycosidic forms, where the attachment of sugar moieties can significantly alter its solubility, bioavailability, and biological efficacy.[2][3] this compound is an apigenin derivative featuring a primeverose sugar unit attached at the 5-hydroxyl position. The presence of this disaccharide may enhance the compound's pharmacokinetic properties, making it a promising subject for drug discovery and development.

This document serves as a technical guide for the preliminary in vitro screening of this compound's bioactivity, leveraging the established knowledge of apigenin to inform the experimental design.

Proposed Bioactivity Screening

Based on the known activities of apigenin and its glycosides, the preliminary screening of this compound should focus on three primary areas: anti-inflammatory, antioxidant, and anticancer effects.

Anti-Inflammatory Activity

Apigenin is a known inhibitor of key inflammatory mediators.[1] The initial screening of this compound should therefore assess its ability to modulate inflammatory responses in relevant cell-based models.

Table 1: Hypothetical Quantitative Data for Anti-Inflammatory Assays

| Assay | Cell Line | Inducer | Concentration Range (µM) | Readout | Hypothetical IC50 (µM) |

| Nitric Oxide (NO) Assay | RAW 264.7 | LPS (1 µg/mL) | 1 - 100 | Griess Reagent | 25 |

| Pro-inflammatory Cytokine (TNF-α) ELISA | THP-1 | LPS (1 µg/mL) | 1 - 100 | ELISA | 30 |

| Pro-inflammatory Cytokine (IL-6) ELISA | THP-1 | LPS (1 µg/mL) | 1 - 100 | ELISA | 45 |

| COX-2 Expression | RAW 264.7 | LPS (1 µg/mL) | 1 - 100 | Western Blot/qRT-PCR | - |

| iNOS Expression | RAW 264.7 | LPS (1 µg/mL) | 1 - 100 | Western Blot/qRT-PCR | - |

Antioxidant Capacity

The antioxidant potential of flavonoids is a cornerstone of their beneficial health effects.[2] Various chemical and cell-based assays can be employed to determine the antioxidant capacity of this compound.

Table 2: Hypothetical Quantitative Data for Antioxidant Assays

| Assay | Method | Concentration Range (µM) | Readout | Hypothetical EC50/IC50 (µM) |

| DPPH Radical Scavenging | Spectrophotometry | 10 - 500 | Absorbance at 517 nm | 150 |

| ABTS Radical Scavenging | Spectrophotometry | 10 - 500 | Absorbance at 734 nm | 120 |

| Ferric Reducing Antioxidant Power (FRAP) | Spectrophotometry | 10 - 500 | Absorbance at 593 nm | - (Expressed as Trolox equivalents) |

| Cellular Antioxidant Assay | DCFH-DA Assay in HaCaT cells | 1 - 100 | Fluorescence | 50 |

Anticancer Activity

Apigenin has demonstrated anticancer properties in various cancer cell lines.[4] A preliminary screen of this compound should include cytotoxicity assays across a panel of cancer cell lines.

Table 3: Hypothetical Quantitative Data for Anticancer Assays

| Assay | Cell Line | Concentration Range (µM) | Readout | Hypothetical GI50 (µM) |

| MTT Cell Viability Assay | MDA-MB-231 (Breast Cancer) | 1 - 200 | Absorbance at 570 nm | 80 |

| MTT Cell Viability Assay | A549 (Lung Cancer) | 1 - 200 | Absorbance at 570 nm | 110 |

| MTT Cell Viability Assay | HCT116 (Colon Cancer) | 1 - 200 | Absorbance at 570 nm | 95 |

| Colony Formation Assay | MDA-MB-231 | 10, 50, 100 | Number of Colonies | - (Dose-dependent reduction) |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Anti-Inflammatory Assays

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Induction: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Measurement: Collect the cell culture supernatant. Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Analysis: Measure the absorbance at 540 nm. Calculate the nitrite (B80452) concentration based on a sodium nitrite standard curve.

-

Cell Differentiation: Differentiate THP-1 monocytes into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

-

Treatment and Induction: Follow the same treatment and LPS induction protocol as the NO assay.

-

Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

Antioxidant Assays

-

Reaction Mixture: Prepare a solution of this compound in methanol (B129727) at various concentrations. Add 100 µL of each concentration to 100 µL of a 0.2 mM methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity.

-

Cell Culture: Seed HaCaT keratinocytes in a 96-well black plate.

-

Loading: Load the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Treatment: Treat the cells with this compound.

-

Induction: Induce oxidative stress with AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

-

Measurement: Measure the fluorescence intensity over time.

Anticancer Assay

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate.

-

Treatment: Treat the cells with a range of concentrations of this compound for 72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate.

-

Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Apigenin is known to modulate several key signaling pathways involved in inflammation and cancer. It is hypothesized that this compound may exert its effects through similar mechanisms.

Caption: Hypothesized Anti-inflammatory Mechanism of this compound.

Caption: Hypothesized Anticancer Mechanism of this compound.

Experimental Workflow

Caption: Proposed Experimental Workflow for Bioactivity Screening.

Conclusion

While direct experimental evidence for the bioactivity of this compound is currently lacking, the extensive research on its aglycone, apigenin, provides a solid foundation for a preliminary screening program. The proposed workflow, encompassing anti-inflammatory, antioxidant, and anticancer assays, offers a comprehensive approach to elucidating the therapeutic potential of this novel compound. The detailed protocols and data presentation formats are intended to guide researchers in generating robust and comparable preliminary data, which will be crucial for determining the future direction of research and development for this compound. Further studies will be necessary to confirm these hypothesized activities and to explore the in vivo efficacy and safety of this promising natural product derivative.

References

- 1. A Review on Flavonoid Apigenin: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic Synthesis of Apigenin Glucosides by Glucosyltransferase (YjiC) from Bacillus licheniformis DSM 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of 5-O-Primeverosylapigenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the extraction and purification of 5-O-Primeverosylapigenin, a flavone (B191248) glycoside with potential therapeutic applications. The protocols outlined below are synthesized from established methods for flavonoid isolation from plant matrices, with a specific focus on sources known to contain the target compound, such as Anisochilus carnosus. This document details methodologies for extraction, purification, and quantification, and includes a summary of relevant quantitative data. Furthermore, a proposed workflow and a diagram of a potential anti-inflammatory signaling pathway are provided to guide research and development efforts.

Introduction

This compound is a flavonoid glycoside composed of the aglycone apigenin (B1666066) linked to a primeverose sugar moiety. Flavonoids, a broad class of plant secondary metabolites, are known for their diverse biological activities, including antioxidant and anti-inflammatory properties. The isolation of pure this compound is essential for its pharmacological evaluation and potential development as a therapeutic agent. This document provides detailed protocols for its extraction from plant material and subsequent purification using chromatographic techniques.

Extraction Protocols

The efficient extraction of this compound from plant material is the primary step in its isolation. The choice of solvent and extraction method is critical for maximizing yield and minimizing the co-extraction of undesirable compounds.

Plant Material and Preparation

Anisochilus carnosus is a known source of this compound. The leaves and stems of the plant should be collected and shade-dried to a constant weight. The dried material is then ground into a fine powder to increase the surface area for solvent extraction.

Solvent Extraction

Ethanolic extraction is a common and effective method for isolating flavonoids.

Protocol: Ethanolic Maceration

-

Weigh the powdered plant material.

-

Suspend the powder in 70% ethanol (B145695) at a solid-to-liquid ratio of 1:40 (w/v)[1].

-

Macerate the mixture for 3 days at room temperature with intermittent shaking. An orbital shaker can be used for 5 hours each day to enhance extraction efficiency[1].

-

After 3 days, filter the extract through Whatman No. 1 filter paper to separate the plant debris[1].

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

The crude extract can be lyophilized or stored at -18°C in an airtight container for further purification[1].

Table 1: Summary of Extraction Parameters and Total Flavonoid Content

| Plant Source | Extraction Solvent | Method | Solid-to-Liquid Ratio | Total Flavonoid Content (mg Quercetin Equivalents/g extract) | Reference |

| Anisochilus carnosus (Stem Callus) | 70% Ethanol | Maceration | 1:40 | Highest among leaf, stem, and callus extracts | [1] |

Note: Specific yield for this compound is not available in the cited literature; the table reflects total flavonoid content.

Purification Protocols

A multi-step purification strategy is typically required to isolate this compound to a high degree of purity. This generally involves a combination of different chromatographic techniques.

Workflow for Purification

Caption: A typical multi-step workflow for the purification of this compound.

Macroporous Resin Column Chromatography

This technique is effective for the initial cleanup and enrichment of flavonoids from the crude extract.

Protocol:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., deionized water).

-

Pack a column with a suitable macroporous adsorbent resin (e.g., Diaion HP-20, Amberlite XAD series).

-

Equilibrate the column with deionized water.

-

Load the dissolved extract onto the column.

-

Wash the column with deionized water to remove highly polar impurities like sugars and salts.

-

Elute the flavonoid-rich fraction using a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol)[2].

-

Collect fractions and monitor the flavonoid content using Thin Layer Chromatography (TLC) or UV-Vis spectrophotometry.

-

Pool the fractions containing the target compound and concentrate them under reduced pressure.

Silica Gel Column Chromatography

Silica gel chromatography is used to separate compounds based on their polarity.

Protocol:

-

Deactivate silica gel (60-120 mesh) to prevent irreversible adsorption of polar compounds.

-

Pack a glass column with the silica gel using a suitable non-polar solvent (e.g., hexane (B92381) or chloroform).

-

Adsorb the concentrated flavonoid-rich fraction onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with a gradient of increasing polarity, for example, a mixture of chloroform (B151607) and methanol (B129727) or ethyl acetate (B1210297) and methanol[3].

-

Collect fractions and monitor by TLC, visualizing spots under UV light or with a suitable staining reagent.

-

Combine fractions containing this compound based on the TLC profile and concentrate.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is the final step to achieve high purity of the target compound.

Protocol:

-

Dissolve the partially purified fraction in the HPLC mobile phase and filter through a 0.45 µm syringe filter.

-

Use a C18 reversed-phase column for separation.

-

Employ a mobile phase consisting of a gradient of acetonitrile (B52724) (or methanol) in water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

Optimize the gradient to achieve good separation of this compound from remaining impurities.

-

Inject the sample and collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.

-

Confirm the purity of the collected fraction using analytical HPLC and characterize the structure using spectroscopic methods (MS, NMR).

Table 2: Illustrative Preparative HPLC Parameters

| Parameter | Value |

| Column | C18, 10 µm, 250 x 20 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20-60% B over 40 minutes |

| Flow Rate | 15 mL/min |

| Detection | UV at 280 nm and 340 nm |

| Injection Volume | 1-5 mL (depending on concentration) |

Note: These are representative parameters and should be optimized for the specific separation.

Biological Activity and Signaling Pathway

Flavonoids, including apigenin and its glycosides, are known to possess anti-inflammatory properties. A key mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

Anti-inflammatory Signaling Pathway

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

Conclusion

The protocols described in these application notes provide a robust framework for the extraction and purification of this compound from plant sources. The successful isolation of this compound will enable further investigation into its biological activities and potential as a novel therapeutic agent. The provided workflow and signaling pathway diagram offer a conceptual guide for researchers in the field of natural product drug discovery. Further optimization of the outlined methods may be necessary depending on the specific plant matrix and available laboratory equipment.

References

Application Notes & Protocols: Quantification of 5-O-Primeverosylapigenin by High-Performance Liquid Chromatography (HPLC)

Introduction

5-O-Primeverosylapigenin is a flavonoid glycoside found in various plant species. As a derivative of apigenin, it is of interest to researchers in phytochemistry, pharmacology, and drug development for its potential biological activities. Accurate and precise quantification of this compound in plant extracts and formulated products is crucial for quality control, standardization, and pharmacokinetic studies. This document provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method is based on established principles for the analysis of flavonoid glycosides.

Principle

The method employs RP-HPLC to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent allows for the separation of compounds based on their polarity. The quantification is achieved by detecting the analyte using a UV-Vis detector at its maximum absorption wavelength and comparing the peak area to a calibration curve prepared from a certified reference standard of this compound.

Experimental Protocols

1. Apparatus and Software

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary Gradient Pump

-

Autosampler

-

Column Oven

-

UV-Vis or Photodiode Array (PDA) Detector

-

-

Chromatography Data System (CDS) software for data acquisition and processing

-

Analytical balance (0.01 mg readability)

-

pH meter

-

Ultrasonic bath

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE or Nylon)

2. Reagents and Materials

-

This compound certified reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic acid or Acetic acid (analytical grade)

-

Plant material or formulated product containing this compound

3. Preparation of Solutions

-

Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation (from Plant Material)

-

Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 40-50 °C) to a constant weight. Grind the dried material into a fine powder.

-

Extraction:

-

Accurately weigh about 1 g of the powdered plant material into a flask.

-

Add 25 mL of 80% methanol.

-

Extract using ultrasonication for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue two more times.

-

Pool the supernatants and evaporate to dryness under reduced pressure.

-

-

Purification (Solid Phase Extraction - SPE):

-

Reconstitute the dried extract in 10 mL of 10% methanol.

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the reconstituted extract onto the SPE cartridge.

-

Wash the cartridge with 10 mL of deionized water to remove polar impurities.

-

Elute the flavonoids with 10 mL of 80% methanol.

-

-

Final Preparation: Evaporate the eluate to dryness and reconstitute in a known volume of methanol (e.g., 2 mL). Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Chromatographic Conditions

A summary of the proposed HPLC conditions is presented in Table 1.

Table 1: Proposed HPLC Chromatographic Conditions

| Parameter | Recommended Setting |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient Elution | 0-5 min: 10-30% B5-20 min: 30-60% B20-25 min: 60-10% B25-30 min: 10% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 335 nm |

| Run Time | 30 minutes |

6. Method Validation

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample and by peak purity analysis using a PDA detector.

-

Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the working standard solutions. The calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) should be determined.[1]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be calculated based on the standard deviation of the response and the slope of the calibration curve.[2]

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S) where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

-

-

Accuracy: The accuracy should be determined by performing recovery studies. A known amount of the standard is added to a sample, and the recovery percentage is calculated.

-

Precision: The precision of the method should be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is assessed by calculating the relative standard deviation (RSD) of the results from multiple analyses of the same sample.

Table 2: Template for Method Validation Summary

| Validation Parameter | Acceptance Criteria | Placeholder for Results |

| Linearity (r²) | ≥ 0.999 | e.g., 0.9995 |

| Range (µg/mL) | - | e.g., 1 - 100 |

| LOD (µg/mL) | - | e.g., 0.15 |

| LOQ (µg/mL) | - | e.g., 0.45 |

| Accuracy (% Recovery) | 98 - 102% | e.g., 99.5% |

| Precision (RSD%) | ||

| - Intra-day | ≤ 2% | e.g., 1.2% |

| - Inter-day | ≤ 3% | e.g., 2.1% |

7. Data Analysis and Quantification

-

Inject the prepared standard and sample solutions into the HPLC system.

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.

-

Record the peak area of this compound in both the standard and sample chromatograms.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Equation for Quantification:

Concentration (µg/mL) = (Peak Area of Sample - y-intercept) / slope

The final amount of this compound in the original plant material can be calculated considering the initial weight of the sample and the dilution factors during sample preparation.

Visualizations

References

Application Notes and Protocols for the Synthesis and Derivatization of 5-O-Primeverosylapigenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoid glycosides are of significant interest in pharmaceutical research due to their diverse biological activities and improved pharmacokinetic profiles compared to their aglycone counterparts. 5-O-Primeverosylapigenin, a glycoside of the flavone (B191248) apigenin (B1666066), presents a unique synthetic challenge due to the low chemical reactivity of the 5-hydroxyl group, which is involved in a strong intramolecular hydrogen bond with the C4-carbonyl group.[1][2] This document provides detailed protocols for a plausible chemical synthesis of this compound, adapting advanced glycosylation methodologies that have proven successful for other notoriously difficult 5-O-flavonoid glycosides.[3][4][5] Furthermore, methods for the subsequent derivatization of the target molecule to modify its physicochemical properties are presented.

Part 1: Chemical Synthesis of this compound

The synthesis of flavonoid 5-O-glycosides is notoriously difficult.[4] Standard glycosylation methods are often ineffective due to the low nucleophilicity of the 5-OH group.[2] The following protocol is based on a highly efficient gold(I)-catalyzed glycosylation strategy, which utilizes glycosyl ortho-alkynylbenzoates as powerful donors to overcome this challenge.[3][4] The strategy is convergent, involving the separate preparation of a protected apigenin acceptor and a primeverose donor, followed by their coupling and final deprotection.

Overall Synthetic Workflow

Caption: Convergent synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 7,4'-di-O-benzylapigenin (Acceptor)

This protocol protects the more reactive 7- and 4'-hydroxyl groups of apigenin, leaving the 5-OH group available for glycosylation.

-

Dissolution: Dissolve apigenin (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 5.0 eq).

-

Addition of Protecting Agent: Add benzyl bromide (BnBr, 2.5 eq) dropwise to the suspension at room temperature.

-

Reaction: Stir the mixture at 60-70 °C under an inert atmosphere (e.g., Argon) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to yield 7,4'-di-O-benzylapigenin.

Step 2 & 3: Synthesis of Perbenzoyl-primeverosyl ortho-alkynylbenzoate (Donor)

This multi-step process first creates the primeverose disaccharide (6-O-β-D-xylopyranosyl-β-D-glucopyranose) and then converts it into an activated donor for the gold-catalyzed reaction.

-

Primeverose Synthesis: Synthesize a protected primeverose derivative using established methods, for example, by coupling a protected xylosyl donor with a suitable glucose acceptor at the 6-OH position.

-

Benzoylation: Fully protect all free hydroxyl groups of the primeverose disaccharide with benzoyl (Bz) groups using benzoyl chloride in pyridine.

-

Anomeric Activation: Convert the per-benzoylated primeverose into a suitable leaving group at the anomeric position (e.g., a glycosyl bromide).

-

Donor Formation: React the activated primeverose with ortho-ethynylbenzoic acid under appropriate conditions to form the final ortho-alkynylbenzoate donor.

Step 4: Au(I)-Catalyzed Glycosylation

This is the key step where the protected apigenin and the primeverose donor are coupled.

-

Preparation: To a solution of the acceptor 7,4'-di-O-benzylapigenin (1.2 eq) and the primeverose donor (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an argon atmosphere, add 4 Å molecular sieves.

-

Catalyst Addition: Stir the mixture at room temperature for 30 minutes, then cool to 0 °C. Add the gold(I) catalyst, such as (Ph₃P)AuNTf₂ (0.1 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring completion by TLC.[4]

-

Quenching: Quench the reaction by adding triethylamine.

-

Purification: Filter the mixture through Celite, concentrate the filtrate, and purify the residue using silica gel column chromatography to obtain the fully protected this compound. The pivotal glycosylation has been reported with yields around 48% for similar systems.[4]

Step 5: Final Deprotection

This two-stage process removes the benzoyl and benzyl protecting groups to yield the final product.

-

Debenzoylation (Zemplén conditions):

-

Dissolve the protected glycoside from Step 4 in a mixture of anhydrous DCM and methanol.

-

Add a catalytic amount of sodium methoxide (B1231860) (NaOMe, 0.1 M in methanol).

-

Stir at room temperature for 2-4 hours until TLC indicates complete removal of benzoyl groups.

-

Neutralize the reaction with an acidic resin (e.g., Amberlite IR120 H⁺), filter, and concentrate.

-

-

Debenzylation (Hydrogenolysis):

-

Dissolve the debenzoylated product in a solvent mixture such as ethyl acetate/methanol.

-

Add Palladium on carbon (Pd/C, 10 wt. %).

-

Stir the mixture under a hydrogen atmosphere (H₂, 1 atm) at room temperature for 12-24 hours.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

-

Purify the final product, this compound, using reverse-phase chromatography (e.g., C18 column) or recrystallization.

-

Data Presentation: Synthesis Summary

| Step | Reaction | Key Reagents | Solvent(s) | Typical Yield | Reference |

| 1 | Benzyl Protection | Apigenin, K₂CO₃, Benzyl Bromide | DMF | > 80% | General Method |

| 2-3 | Donor Synthesis | Protected Sugars, Benzoyl Chloride, o-Ethynylbenzoic Acid | Pyridine, DCM | Multi-step | General Method |

| 4 | Au(I)-Glycosylation | Acceptor, Donor, (Ph₃P)AuNT₂ | DCM | 40-50% | [4] |

| 5 | Deprotection | NaOMe, Pd/C, H₂ | MeOH/DCM, EtOAc | > 85% (2 steps) | [4] |

Part 2: Derivatization of this compound

Derivatization can enhance the molecule's therapeutic potential by improving properties like water solubility, bioavailability, and target specificity.[6][7] The numerous hydroxyl groups on the primeverose moiety are primary targets for such modifications.

Derivatization Workflow

Caption: Derivatization pathways for this compound.

Experimental Protocols

Protocol 2.1: Per-acetylation of the Sugar Moiety

Acetylation increases lipophilicity, which can improve membrane permeability.

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous pyridine.

-

Reagent Addition: Cool the solution to 0 °C and add acetic anhydride (10-15 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Purification: Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄, concentrate, and purify by silica gel chromatography to yield the per-acetylated product.

Protocol 2.2: Succinylation for Improved Water Solubility

Introducing a succinyl group provides a carboxylic acid handle, which can be ionized at physiological pH, dramatically increasing water solubility.[6][7]

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous pyridine.

-

Reagent Addition: Add succinic anhydride (excess, e.g., 5-10 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

-

Reaction: Stir the mixture at 50 °C for 24 hours.

-

Work-up: Concentrate the mixture under reduced pressure to remove pyridine. Dissolve the residue in ethyl acetate and wash with dilute HCl and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the succinylated derivative(s) using an appropriate chromatographic method (e.g., silica gel or reverse-phase). The reaction may yield a mixture of products with varying degrees of succinylation on the sugar hydroxyls.

Data Presentation: Derivatization Summary

| Reaction | Key Reagents | Product Feature | Purpose / Potential Benefit | Reference |

| Acetylation | Acetic Anhydride, Pyridine | Acetyl esters on sugar -OH | Increased lipophilicity, enhanced cell membrane permeability. | General Method |

| Succinylation | Succinic Anhydride, DMAP | Succinyl esters with free carboxyl groups | Dramatically increased water solubility, potential for further conjugation. | [6][7] |